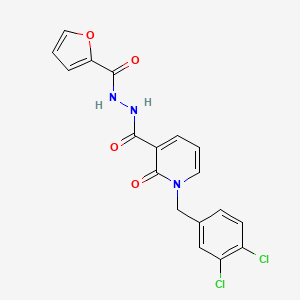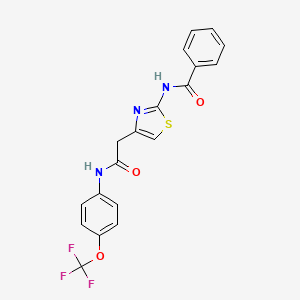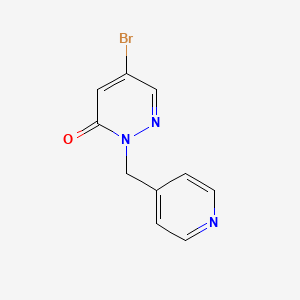![molecular formula C19H26N2O3S B2409264 N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-63-6](/img/structure/B2409264.png)
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as CH-223191, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in the regulation of various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves the competitive inhibition of the binding of AhR to its endogenous ligands, such as TCDD. AhR is a cytosolic protein that forms a complex with various co-chaperones in the absence of ligands. Upon ligand binding, AhR undergoes a conformational change and translocates to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to the xenobiotic response element (XRE) in the promoter region of target genes, leading to their transcriptional activation. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide binds to the ligand-binding domain of AhR and prevents its interaction with ligands, thereby inhibiting its nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In vitro studies have demonstrated that N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can inhibit the activation of AhR by various ligands, including TCDD, 6-formylindolo[3,2-b]carbazole (FICZ), and kynurenine. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has also been shown to inhibit the expression of AhR target genes, such as cytochrome P450 1A1 (CYP1A1) and CYP1B1, in different cell types. In vivo studies have demonstrated that N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can attenuate the toxic effects of TCDD on the liver, skin, and immune system in mice. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for AhR inhibition, which allows for the specific manipulation of AhR activity in different biological systems. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is also relatively stable and easy to handle, which makes it a valuable tool for in vitro and in vivo studies. However, one of the main limitations of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in some experimental settings. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide also has a relatively short half-life in vivo, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide. One of the main directions is the development of more potent and selective AhR inhibitors that can overcome the limitations of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, such as low solubility and short half-life. Another direction is the investigation of the role of AhR in different pathological conditions, such as cancer, autoimmune disorders, and metabolic disorders, using N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide as a tool. The identification of novel AhR ligands and the characterization of their effects on AhR activity and function is also an important direction for future research. Finally, the development of AhR-based therapies for the treatment of various diseases is a promising area of research that can benefit from the use of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide as a lead compound.
Métodos De Síntesis
The synthesis of N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with cycloheptanone to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with 3-chloro-4-fluoroaniline to form the final product. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been widely used in scientific research to study the role of AhR in various biological processes. AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune response, cell differentiation, and proliferation. Aberrant activation of AhR has been implicated in the development of various diseases, including cancer, autoimmune disorders, and metabolic disorders. N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been shown to selectively inhibit the activation of AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), without affecting its basal activity. This makes N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide a valuable tool for studying the specific functions of AhR in different biological contexts.
Propiedades
IUPAC Name |
N-cycloheptyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-18-10-9-15-13-17(12-14-6-5-11-21(18)19(14)15)25(23,24)20-16-7-3-1-2-4-8-16/h12-13,16,20H,1-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGWTIFIQJLDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)


![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)